2-Lithiofuran

概要

説明

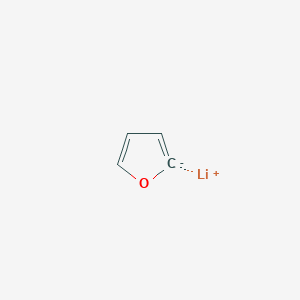

2-Lithiofuran, also known as lithium 2-furanyl, is an organolithium compound with the molecular formula C4H3LiO. It is a derivative of furan, where a lithium atom is bonded to the second carbon of the furan ring. This compound is a valuable reagent in organic synthesis due to its high reactivity and ability to form carbon-carbon bonds.

準備方法

Synthetic Routes and Reaction Conditions: 2-Lithiofuran is typically prepared through the lithiation of furan. The process involves the reaction of furan with an organolithium reagent, such as n-butyllithium, in the presence of a coordinating solvent like tetrahydrofuran (THF). The reaction is carried out at low temperatures, often around -78°C, to ensure regioselectivity and prevent side reactions .

Industrial Production Methods: While the industrial production of this compound is not as common as its laboratory synthesis, the principles remain similar. Large-scale production would involve the use of automated systems to control the reaction conditions precisely, ensuring consistent quality and yield.

化学反応の分析

Types of Reactions: 2-Lithiofuran undergoes various types of reactions, including:

Substitution Reactions: It can react with electrophiles to form substituted furan derivatives.

Addition Reactions: It can add to carbonyl compounds to form alcohols.

Cross-Coupling Reactions: It participates in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Electrophiles: Such as alkyl halides, acyl chlorides, and carbonyl compounds.

Major Products: The major products formed from these reactions include various substituted furans, alcohols, and complex organic molecules used in pharmaceuticals and materials science.

科学的研究の応用

Oxidative Couplings

One of the prominent applications of 2-lithiofuran is in oxidative coupling reactions. Research has demonstrated that when this compound is added to secondary boronic esters, it can produce high yields of coupled products with complete stereospecificity. For instance, using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) as an oxidant at low temperatures (−78 °C), researchers achieved efficient coupling with various boronic esters, showcasing its utility in synthesizing enantiopure compounds .

| Reagent | Oxidant | Temperature | Yield | Stereospecificity |

|---|---|---|---|---|

| This compound + Boronic Ester | DDQ | −78 °C | High | 100% |

Electrophile-Mediated Couplings

In addition to oxidative couplings, this compound can also engage in electrophile-mediated couplings. Studies indicate that it reacts effectively with electrophiles such as N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS), producing coupled products with high yields and stereospecificity. The choice of electrophile can significantly influence the reaction outcome, with NIS often yielding superior results due to its selectivity .

| Electrophile | Yield | Notes |

|---|---|---|

| NBS | High | May cause bromination of products |

| NIS | Higher | Better selectivity |

Case Study 1: Synthesis of Complex Natural Products

A notable application of this compound is its role in the modification of natural products. For example, researchers successfully coupled cholesterol-derived boronic esters with this compound to synthesize complex furyl-coupled products. This method demonstrated not only high yields but also the ability to maintain stereochemical integrity throughout the reaction process .

Case Study 2: Functionalization of Heterocycles

Another significant application involves the functionalization of heterocyclic compounds. The addition of this compound to various electrophiles has been shown to yield diverse heterocyclic derivatives. This approach has been particularly useful for synthesizing compounds with potential biological activity, expanding the library of available heteroaromatic compounds for drug discovery .

作用機序

The mechanism of action of 2-lithiofuran involves its high nucleophilicity, allowing it to attack electrophilic centers in various substrates. The lithium atom stabilizes the negative charge on the furan ring, facilitating reactions with electrophiles.

類似化合物との比較

2-Furylmagnesium Bromide: Another organometallic reagent with similar reactivity but different metal center.

2-Furylzinc Chloride: Used in similar cross-coupling reactions but with different reactivity and selectivity.

2-Furylboronic Acid: Commonly used in Suzuki-Miyaura cross-coupling reactions.

Uniqueness: 2-Lithiofuran is unique due to its high reactivity and the ability to form strong carbon-lithium bonds, making it a valuable reagent in organic synthesis. Its reactivity is often higher than that of its magnesium and zinc counterparts, providing distinct advantages in certain synthetic applications .

生物活性

2-Lithiofuran is a versatile organolithium reagent utilized in various synthetic organic chemistry applications, particularly in the formation of carbon-carbon bonds. Its biological activity has garnered attention due to its potential applications in medicinal chemistry and material sciences. This article explores the biological activity of this compound, focusing on its chemical properties, biological effects, and relevant case studies.

This compound is derived from furan, a heterocyclic compound that contains a five-membered ring with four carbon atoms and one oxygen atom. The introduction of a lithium atom at the 2-position enhances the nucleophilicity of the furan ring, making it an effective reagent for various coupling reactions.

Key Properties:

- Molecular Formula: C4H5LiO

- Molecular Weight: 90.09 g/mol

- Melting Point: -78 °C (decomposes upon heating)

- Solubility: Soluble in ethers and THF; reacts with water.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds synthesized using this compound. For instance, derivatives formed through oxidative coupling reactions have shown promising results against various cancer cell lines.

Case Study: Synthesis and Anticancer Evaluation

- A study investigated the anticancer activity of compounds synthesized from this compound derivatives against colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2) cell lines.

- The synthesized compounds exhibited varying degrees of cytotoxicity, with some showing higher potency than doxorubicin, a well-known chemotherapeutic agent.

| Compound | Cell Line | IC50 (µM) | Comparison to Doxorubicin |

|---|---|---|---|

| 2a | HCT-116 | 5.6 | More potent |

| 4b | HEP2 | 3.1 | More potent |

| 4d | HEP2 | 4.5 | Comparable |

These findings suggest that modifications to the furan structure can significantly influence biological activity, supporting further exploration into structure-activity relationships (SAR) for optimizing anticancer efficacy.

Mechanistic Insights

The mechanisms underlying the biological activity of compounds derived from this compound involve multiple pathways:

- Inhibition of Key Enzymes: Certain derivatives have been shown to inhibit enzymes involved in cancer cell proliferation.

- Induction of Apoptosis: Compounds synthesized from this compound may trigger apoptotic pathways in cancer cells, leading to cell death.

Computational Studies

Computational docking studies have provided insights into how these compounds interact with specific protein targets such as VEGFR2 and FGFR1, suggesting that they may act as inhibitors of these receptors involved in tumor angiogenesis.

特性

IUPAC Name |

lithium;2H-furan-2-ide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3O.Li/c1-2-4-5-3-1;/h1-3H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCTBOHUTRYYLJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CO[C-]=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3LiO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30449468 | |

| Record name | 2-LITHIOFURAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141957-80-4 | |

| Record name | 2-LITHIOFURAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。